molecular formula C15H26N2O2 B2491255 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide CAS No. 2097920-18-6

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide

Cat. No. B2491255
CAS RN: 2097920-18-6
M. Wt: 266.385
InChI Key: LNKYFMUYVIHKCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide involves several key steps and methodologies. A study by Bhat et al. (2018) demonstrates the synthesis of enaminones and dihydropyrimidinone derivatives through a one-pot Biginelli reaction, showcasing an efficient method to create complex structures that share similar synthesis pathways with our compound of interest (Bhat, Al-Omar, Ghabbour, & Naglah, 2018). Furthermore, Lorthiois, Marek, and Normant (1998) discussed carbocyclization reactions as a pathway to access polysubstituted piperidine derivatives, indicating a versatile method for constructing piperidine-based compounds (Lorthiois, Marek, & Normant, 1998).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through techniques such as X-ray crystallography, which confirms the three-dimensional arrangements and stereochemistry of such molecules. The study by Bhat et al. highlighted the structural confirmation of enaminones, which serves as a foundational aspect for understanding the molecular structure of complex organic compounds including those with the piperidine moiety (Bhat et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving this compound and its derivatives can be diverse, depending on the functional groups present. The study by Tsuge and Inaba (1973) investigated the reactions of enamino ketones with aryl isothiocyanates, providing insights into the types of chemical transformations that compounds with similar structures can undergo (Tsuge & Inaba, 1973).

Scientific Research Applications

  • Synthesis and Characterization

    • Enaminones related to N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide have been synthesized and characterized, demonstrating efficient methods for creating dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat et al., 2018).
  • Structural Analysis and Bioactivity Studies

    • Novel benzamides and their metal complexes, which are structurally similar to this compound, have been synthesized. Their structural features and bioactivity against various bacterial strains have been studied, showing potential antibacterial applications (Khatiwora et al., 2013).
  • Enantioselective Synthesis in Drug Development

    • Research on the enantioselective process for synthesizing CGRP receptor inhibitors, where compounds structurally related to this compound are used, highlights its potential in the development of targeted therapeutic drugs (Cann et al., 2012).
  • Polysubstituted Piperidine Derivatives

    • Studies have been conducted on the synthesis of polysubstituted piperidine derivatives from N-pent-4-enylglycine methyl esters, providing insights into the stereochemistry and potential applications in organic synthesis and medicinal chemistry (Lorthiois et al., 1998).
  • Long-distance Migration of Double Bonds in Amides

    • Research on the 'long-distance' migration of double bonds in unsaturated amides, similar in structure to this compound, reveals a novel method for preparing enamides, important in various synthetic applications (Sergeyev & Hesse, 2003).
  • Design of Serotonin 4 Receptor Agonists

    • Development of benzamide derivatives, structurally akin to this compound, as potent serotonin 4 receptor agonists highlights the potential of such compounds in therapeutic applications, particularly in gastrointestinal motility (Sonda et al., 2003).

properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-2-3-4-15(18)16-11-13-5-8-17(9-6-13)14-7-10-19-12-14/h2,13-14H,1,3-12H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKYFMUYVIHKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC1CCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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